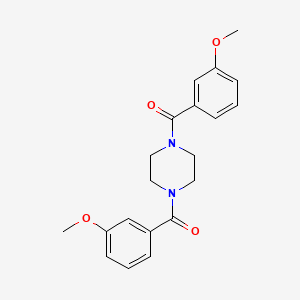

1,4-Bis(3-methoxybenzoyl)piperazine

説明

Structure

3D Structure

特性

IUPAC Name |

[4-(3-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-7-3-5-15(13-17)19(23)21-9-11-22(12-10-21)20(24)16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHUKNGKQDQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: C₂₀H₂₂N₂O₄ Piperazine Derivatives

This guide provides an in-depth technical analysis of the C₂₀H₂₂N₂O₄ piperazine derivative, specifically focusing on Dibenzyl piperazine-1,4-dicarboxylate (also known as N,N'-Bis(benzyloxycarbonyl)piperazine). This compound is the primary stable isomer fitting this formula used in medicinal chemistry as a protected scaffold for linker synthesis and peptidomimetic design.

Focus: Dibenzyl piperazine-1,4-dicarboxylate (Z₂-Piperazine)

Executive Summary

The molecular formula C₂₀H₂₂N₂O₄ corresponds to a molecular weight of 354.40 g/mol . Within the context of piperazine derivatives, this stoichiometric signature most commonly identifies Dibenzyl piperazine-1,4-dicarboxylate . This molecule serves as a critical intermediate in organic synthesis, functioning as a latent piperazine core protected by two benzyloxycarbonyl (Cbz or Z) groups. Its utility lies in its symmetry and the orthogonality of the Cbz group, which can be removed via hydrogenolysis (H₂/Pd-C) to liberate the free amine under neutral conditions, making it indispensable for generating heterobifunctional linkers in drug conjugates.

Chemical Identity & Structural Analysis[1][2][3][4]

Core Specifications

| Property | Value |

| IUPAC Name | Dibenzyl piperazine-1,4-dicarboxylate |

| Common Name | N,N'-Bis(benzyloxycarbonyl)piperazine; Z-Piperazine-Z |

| CAS Registry Number | 102181-95-3 |

| Molecular Formula | C₂₀H₂₂N₂O₄ |

| Molecular Weight (Average) | 354.40 g/mol |

| Monoisotopic Mass | 354.15796 Da |

| Exact Mass | 354.157957 Da |

| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |

| Topological Polar Surface Area | 59.1 Ų |

Structural Composition

The molecule consists of a central six-membered piperazine ring in a chair conformation. Both nitrogen atoms (N1 and N4) are acylated by benzyloxycarbonyl groups.

-

Symmetry : The molecule is centrosymmetric, simplifying its NMR spectrum.

-

Functional Groups : Two carbamate (urethane) linkages.

-

Stereochemistry : Achiral.

Synthesis & Manufacturing Protocols

Synthetic Route: Schotten-Baumann Acylation

The standard synthesis involves the double acylation of piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Reagents:

-

Piperazine (anhydrous or hexahydrate)[1]

-

Benzyl chloroformate (Cbz-Cl) (2.2 equivalents)

-

Base: Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

-

Solvent: Dichloromethane (DCM) or Water/Dioxane biphasic system

Step-by-Step Protocol:

-

Dissolution : Dissolve piperazine (10 mmol, 0.86 g) in 50 mL of DCM/Water (1:1) mixture containing Na₂CO₃ (25 mmol, 2.65 g). Cool to 0°C.

-

Addition : Dropwise add benzyl chloroformate (22 mmol, 3.14 mL) over 30 minutes while maintaining vigorous stirring. The reaction is exothermic; maintain temperature <5°C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) will show the disappearance of the baseline piperazine spot.

-

Work-up : Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organic phases and wash with 1M HCl (to remove unreacted amine), followed by brine.

-

Purification : Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystalline needles.

Reaction Workflow Visualization

Caption: Step-wise acylation of piperazine to form the bis-protected C20H22N2O4 derivative.

Analytical Characterization

To validate the synthesis of C₂₀H₂₂N₂O₄, the following spectral signatures must be confirmed.

1H NMR Spectroscopy (CDCl₃, 400 MHz)

Due to symmetry, the signals are simplified:

-

7.30–7.40 ppm (m, 10H) : Aromatic protons from the two benzyl groups.

-

5.14 ppm (s, 4H) : Benzylic methylene protons (Ph-CH₂ -O).

-

3.40–3.60 ppm (br s, 8H) : Piperazine ring protons. Note: These often appear as broad singlets or restricted multiplets due to the rotameric nature of the carbamate bond.

13C NMR Spectroscopy

-

155.1 ppm : Carbamate Carbonyl (C=O).

-

136.5 ppm : Aromatic ipso-carbon.

-

128.5, 128.1, 127.9 ppm : Aromatic CH.

-

67.4 ppm : Benzylic Carbon (Ph-C H₂-O).

-

43.5 ppm : Piperazine ring Carbons (broad due to rotamers).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺ : Calculated 355.16; Observed 355.2.

-

[M+Na]⁺ : Calculated 377.14; Observed 377.1.

-

Fragmentation : Loss of benzyl group (91 Da) or CO₂ (44 Da) is common in MS/MS.

Alternative Isomers (Bioactive Context)

While the bis-carbamate is the standard synthetic intermediate, the formula C₂₀H₂₂N₂O₄ also maps to bioactive Diketopiperazines (DKPs) . Researchers investigating natural products or peptidomimetics should consider:

3,6-Bis(4-methoxybenzyl)piperazine-2,5-dione

-

Structure : A cyclic dipeptide derived from two O-methyl-tyrosine residues.

-

Relevance : DKPs are "privileged scaffolds" with high blood-brain barrier permeability.

-

Differentiation :

-

IR : Amide I band at ~1670 cm⁻¹ (DKP) vs. ~1690–1710 cm⁻¹ (Carbamate).

-

Solubility : DKPs are generally less soluble in organic solvents than the bis-carbamate.

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 15733281, Dibenzyl piperazine-1,4-dicarboxylate. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for Cbz protection).

-

Rossen, K., et al. (1999) .[3] Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Piperazine Core of Indinavir. Tetrahedron Letters, 40(7), 1167-1170. (Context on piperazine scaffold synthesis).

-

ChemEurope (2024) . Piperazine Derivatives and Pharmacology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine

Abstract

This application note provides a detailed protocol for the synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine, a disubstituted piperazine derivative with potential applications in medicinal chemistry and materials science. The synthetic route is based on the well-established Schotten-Baumann reaction, a reliable method for the N-acylation of amines. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety guidelines, and methods for purification and characterization. The content is designed to be a valuable resource for researchers, scientists, and professionals in drug development, enabling a safe and efficient synthesis of the target compound.

Introduction

Piperazine and its derivatives are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules.[1][2] The symmetrical structure of the piperazine ring allows for disubstitution, creating compounds with diverse pharmacological profiles. 1,4-Bis(3-methoxybenzoyl)piperazine is one such derivative, incorporating two methoxybenzoyl groups, which can influence its physicochemical properties and biological activity.

The synthesis of this compound is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[3][4][5] This reaction is widely used in organic synthesis due to its efficiency and broad applicability.[6] This guide will provide a comprehensive overview of the synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine from piperazine and 3-methoxybenzoyl chloride.

Reaction Mechanism and Principles

The synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[3][7] The key steps are as follows:

-

Nucleophilic Attack: The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-methoxybenzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as a leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base, such as sodium hydroxide or triethylamine, to yield the N-acylated piperazine. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[4]

Since piperazine has two secondary amine groups, the reaction proceeds in two successive N-acylation steps to form the final 1,4-disubstituted product.

Experimental Protocol

This protocol details the synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 4.31 g (0.05 mol) | ≥99% | Sigma-Aldrich |

| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 17.06 g (0.10 mol) | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, ≥99.8% | Fisher Scientific |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 15.2 mL (0.11 mol) | ≥99.5% | Sigma-Aldrich |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | ||

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | ||

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | ||

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | ||

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | Reagent grade |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Standard laboratory glassware

Reaction Workflow

Figure 1: Experimental workflow for the synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (4.31 g, 0.05 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (15.2 mL, 0.11 mol) to the piperazine solution.

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 3-methoxybenzoyl chloride (17.06 g, 0.10 mol) in 100 mL of anhydrous DCM in a dropping funnel.

-

Add the 3-methoxybenzoyl chloride solution dropwise to the cooled piperazine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture overnight at room temperature to ensure the reaction goes to completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude product from hot ethanol.[8]

-

Filter the purified crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 1,4-Bis(3-methoxybenzoyl)piperazine.

Safety Precautions

It is imperative to handle all chemicals with care and in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[9][10] Avoid inhalation of dust and ensure adequate ventilation.

-

3-Methoxybenzoyl chloride: Corrosive and reacts with water to produce hydrochloric acid.[11] Handle with care and avoid contact with moisture.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Triethylamine (TEA): Flammable and has a strong, unpleasant odor. It is also corrosive.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Characterization

The identity and purity of the synthesized 1,4-Bis(3-methoxybenzoyl)piperazine can be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point of the purified product and compare it with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | - Ensure anhydrous conditions. - Extend the reaction time. - Check the purity of the starting materials. |

| Loss of product during work-up | - Be careful during the washing steps to avoid emulsions. - Minimize the amount of solvent used for recrystallization. | |

| Impure Product | Presence of mono-acylated byproduct | - Ensure the correct stoichiometry of the reactants. - Perform a second recrystallization or consider column chromatography for purification. |

| Residual starting materials | - Improve the efficiency of the washing steps. |

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine via the Schotten-Baumann reaction. By following the detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in various scientific disciplines. The provided information on the reaction mechanism, purification, and characterization will aid in achieving a high-purity product.

References

-

SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

-

BYJU'S. Schotten Baumann Reaction. November 17, 2019. Available from: [Link]

- Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.

-

Chemical Communications (RSC Publishing). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Available from: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - Piperazine. Available from: [Link]

-

PrepChem.com. Synthesis of N-(3-methoxybenzoyl)-piperazine. Available from: [Link]

-

J&K Scientific LLC. Schotten-Baumann Reaction. March 23, 2021. Available from: [Link]

-

Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

- Google Patents. US3697524A - Process for preparing 1,4-disubstituted piperazines.

- Google Patents. US2919275A - Purification of piperazine.

-

Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. August 7, 2021. Available from: [Link]

-

PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

ResearchGate. Synthesis of 1,4-disubstituted piperazines. Available from: [Link]

-

Organic Syntheses Procedure. 1-benzylpiperazine. Available from: [Link]

-

PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. May 6, 2020. Available from: [Link]

-

University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available from: [Link]

Sources

- 1. Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation - American Chemical Society [acs.digitellinc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. nj.gov [nj.gov]

- 11. tcichemicals.com [tcichemicals.com]

reaction conditions for benzoylation of piperazine with 3-methoxybenzoyl chloride

Executive Summary

This application note details the optimized reaction conditions for the benzoylation of piperazine with 3-methoxybenzoyl chloride. The primary synthetic challenge is the symmetry of piperazine, which possesses two equivalent secondary amine sites.[1] Without specific control, the reaction statistically favors a mixture of mono-benzoylated product (desired), bis-benzoylated byproduct (impurity), and unreacted starting material.[1]

This guide presents two validated protocols to maximize the yield of 1-(3-methoxybenzoyl)piperazine :

-

Stoichiometric Control Method: Utilizes excess diamine to statistically favor mono-substitution.[1]

-

pH-Switch Purification Protocol: A robust workup strategy that leverages the basicity difference between the mono-amide product and the bis-amide impurity to achieve >98% purity without column chromatography.[1]

Chemical Context & Mechanism

Reaction Class: Nucleophilic Acyl Substitution Key Challenge: Competitive Acylation (Selectivity)[1]

The reaction proceeds via the attack of the piperazine nitrogen lone pair on the carbonyl carbon of 3-methoxybenzoyl chloride.[1]

-

Step 1 (Mono-acylation): Fast. Forms the desired secondary amine/amide.[1][2]

-

Step 2 (Bis-acylation): The product of Step 1 is still a nucleophilic secondary amine.[1] If local concentrations of acid chloride are high, or if the stoichiometry is 1:1, the bis-amide (1,4-bis(3-methoxybenzoyl)piperazine) forms readily.[1]

Mechanistic Insight: The mono-benzoylated product is less nucleophilic than the unsubstituted piperazine due to the electron-withdrawing effect of the carbonyl group (though this effect is diminished by the distance across the ring).[1] However, kinetic control is insufficient; statistical probability (concentration) is the dominant factor.

Experimental Protocols

Protocol A: High-Selectivity Synthesis (Stoichiometric Control)

Recommended for gram-scale synthesis where column chromatography is to be avoided.[1]

Reagents:

-

Piperazine (anhydrous): 4.0 equivalents (Critical for selectivity)[1]

-

3-Methoxybenzoyl chloride: 1.0 equivalent[1]

-

Dichloromethane (DCM): Anhydrous (0.1 M concentration relative to acid chloride)[1]

-

Triethylamine (TEA): 1.2 equivalents (Optional, acts as HCl scavenger, though excess piperazine can serve this role)

Step-by-Step Procedure:

-

Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (4.0 eq) in DCM. Ensure complete dissolution.

-

Note: If piperazine is not fully soluble, a co-solvent like THF may be added, or the suspension can be used if stirring is vigorous.

-

-

Cooling: Submerge the flask in an ice/water bath (

). -

Controlled Addition: Dissolve 3-Methoxybenzoyl chloride (1.0 eq) in a separate volume of DCM (equal to the reaction volume). Add this solution dropwise to the piperazine solution over 30–60 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

-

Quench: Add water to quench any unreacted acid chloride.[1]

Purification Workflow: The "Acid-Base Swing"

This is the most critical section.[1] Standard extraction fails to separate mono- from bis-products effectively.[1] This protocol exploits the basicity of the mono-product.

Concept:

-

Bis-product: Neutral amide (Organic soluble, Water insoluble at all pH).[1]

-

Mono-product: Basic amine (Organic soluble at high pH, Water soluble at low pH).[1]

-

Piperazine: Highly basic diamine (Water soluble).[1]

Figure 1: Acid-Base "Swing" Extraction Workflow for purification of mono-benzoylated piperazine.

Detailed Purification Steps:

-

Removal of Excess Piperazine: Wash the crude DCM reaction mixture with water (

vol).[1] Piperazine is highly water-soluble and will be removed.[1]-

Check: The organic layer now contains Mono-product and Bis-product.[1]

-

-

Selective Protonation (The Swing): Extract the DCM layer with 1M HCl (

vol).[1] -

Separation: Separate the layers. Keep the Aqueous Acidic Layer . Discard the DCM layer (contains bis-impurity).[1]

-

Recovery: Cool the aqueous layer to

. Basify carefully with 4M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.[1] -

Final Extraction: Extract the basic aqueous mixture with fresh DCM (

). Combine organics, dry over

Results & Analytical Data

Expected Yield: 75–85% (post-purification).[1] Purity: >98% (by HPLC/NMR).

| Parameter | Specification | Notes |

| Appearance | Viscous Oil or Low-melting Solid | Colorless to pale yellow.[1] |

| 1H NMR (CDCl3) | Broad peaks due to amide rotamers. | |

| 1H NMR (Aromatic) | Characteristic 3-methoxy pattern.[1] | |

| MS (ESI) | [M+H]+ = 221.1 | Consistent with |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Bis-Product Formation | Addition of Acid Chloride was too fast.[1] | Use a syringe pump for addition over 1 hour.[1] |

| High Bis-Product Formation | Insufficient Piperazine excess.[1][3] | Increase Piperazine to 5.0 equivalents. |

| Low Yield | Product lost in aqueous waste.[1] | Ensure pH > 12 during the final basification step.[1][6] The mono-amine is water-soluble at neutral pH.[1] |

| Emulsion during Workup | Fine precipitate of salts.[1] | Filter the biphasic mixture through Celite or add brine to break the emulsion.[1] |

References

-

Synthesis of N-substituted Piperazines:Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963). [Protocol for 1-Benzylpiperazine - Analogous Chemistry]

-

Source: [1]

-

-

Selective Mono-acylation Strategies: BenchChem Technical Guide, "Synthesis of 1-Benzoylpiperazine for Research Applic

-

Source: [1]

-

-

Direct N1-monosubstitution of piperazine: Molecules, 2020, 25(9), 2133.[1] (Describes the protonation/salt strategy for selectivity).

-

Source: [1]

-

-

Purification of Piperazine Derivatives: "Purification of Degraded Aqueous Piperazine," OSTI Technical Report.

-

Source: [1]

-

Sources

- 1. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

protocol for double acylation of piperazine using acid chlorides

Application Note: High-Efficiency Protocol for the Double Acylation of Piperazine

Introduction & Scope

Piperazine is a privileged scaffold in medicinal chemistry, serving as a core linker in antifungals, antidepressants, and HIV inhibitors. While mono-acylation requires delicate stoichiometric control, double acylation (bis-acylation) aims to drive the reaction to completion, ensuring both nitrogen centers are functionalized.

This guide details two distinct protocols for synthesizing N,N'-diacylpiperazines:

-

Method A (Homogeneous): Anhydrous organic phase (DCM/TEA). Ideal for moisture-sensitive acid chlorides and high-purity research applications.

-

Method B (Heterogeneous/Schotten-Baumann): Biphasic system (DCM/Water/NaOH). Ideal for robust acid chlorides, scale-up, and cost-efficiency.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution.[1] Because the piperazine ring contains two nucleophilic secondary amines, the reaction occurs in two distinct steps.

Critical Consideration: The generation of HCl is the rate-limiting antagonist. As HCl forms, it protonates the remaining amine sites, rendering them non-nucleophilic (ammonium salts). Therefore, a stoichiometric excess of base (≥ 2.2 eq per amine site, or >4.4 eq total relative to piperazine) is non-negotiable to maintain the free base form.

Figure 1: Sequential acylation mechanism highlighting the critical role of base neutralization to prevent ammonium salt formation.

Experimental Protocols

Protocol A: Homogeneous Phase (DCM/TEA)

Best for: Research scale (100 mg – 5 g), moisture-sensitive reagents, and lipophilic products.

Reagents:

-

Piperazine (Anhydrous) [1.0 equiv][2]

-

Acid Chloride (R-COCl) [2.2 – 2.5 equiv]

-

Triethylamine (TEA) or DIPEA [2.5 – 3.0 equiv]

-

Dichloromethane (DCM) [Anhydrous, 10 mL/g of amine]

Procedure:

-

Setup: Flame-dry a round-bottom flask (RBF) and purge with

or Argon. -

Dissolution: Add Piperazine and TEA to the flask. Dissolve in anhydrous DCM.

-

Cooling: Submerge the flask in an ice/water bath (

). Note: Exotherm control is critical to prevent impurity formation. -

Addition: Dilute the Acid Chloride in a small volume of DCM. Add dropwise to the stirring amine solution over 15–30 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–12 hours.

-

QC Check: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Starting material (polar) should disappear; product (non-polar) will migrate higher.

-

-

Workup:

-

Quench with saturated

(aq).[2][3] -

Acid Wash: Wash organic layer with 1M HCl (2x).[4] Crucial Step: This protonates and removes any unreacted piperazine or mono-acylated intermediates into the aqueous phase.

-

Base Wash: Wash organic layer with saturated

(removes free acid). -

Dry over

, filter, and concentrate in vacuo.

-

Protocol B: Schotten-Baumann (Biphasic)

Best for: Scale-up (>5 g), robust acid chlorides (e.g., benzoyl chloride), and cost reduction.

Reagents:

-

Piperazine (Hexahydrate is acceptable) [1.0 equiv]

-

Acid Chloride [2.5 equiv]

-

NaOH (10% aqueous solution) [4.0 – 5.0 equiv]

-

DCM or THF [Volume equal to aqueous phase]

Procedure:

-

Preparation: Dissolve Piperazine in the 10% NaOH solution in an Erlenmeyer flask.

-

Solvent: Add the organic solvent (DCM) to create a biphasic mixture.

-

Addition: Cool to

. Add the Acid Chloride neat (or dissolved in minimal DCM) dropwise while stirring vigorously .-

Note: Vigorous stirring is the Critical Process Parameter (CPP) here to ensure mass transfer across the phase boundary.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Workup:

Comparative Analysis & Data

| Parameter | Method A (DCM/TEA) | Method B (Schotten-Baumann) |

| Reaction Time | 3 – 12 Hours | 1 – 4 Hours |

| Atom Economy | Lower (Requires organic base) | Higher (Uses inorganic base) |

| Moisture Tolerance | Low (Strictly Anhydrous) | High (Aqueous conditions) |

| Typical Yield | 85 – 95% | 70 – 90% (Hydrolysis risk) |

| Purification | Acid/Base Wash usually sufficient | Recrystallization often needed |

| Cost | High (Solvents/Amine base) | Low (NaOH/Water) |

Workflow & Decision Tree

Use this logic flow to select the appropriate method for your specific acid chloride.

Figure 2: Decision matrix for selecting the optimal acylation protocol based on reagent stability and reaction scale.

Troubleshooting & QC

-

Issue: Mono-acylated impurity detected.

-

Cause: Insufficient acid chloride or base.

-

Fix: Ensure >2.2 eq of RCOCl. Perform the 1M HCl wash rigorously during workup; the mono-amide is basic and will protonate/dissolve in the aqueous acid layer, leaving the pure bis-amide in the organic layer.

-

-

Issue: Emulsion during Schotten-Baumann workup.

-

Fix: Filter the biphasic mixture through a Celite pad before separation to remove fine salt precipitates.

-

-

Issue: Product is water-soluble.

-

Fix: If the R-group is small (e.g., acetyl), the bis-amide may be water-soluble. Use continuous extraction (DCM) or evaporate the aqueous phase and use Soxhlet extraction with Ethyl Acetate.

-

References

-

Wodtke, R. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Link

-

BenchChem. (2025).[1][2][3][5] Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. Link

-

Němečková, D. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Link

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Link

-

Beilstein J. Org. Chem. (2016).[7][8] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 7. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

using 1,4-Bis(3-methoxybenzoyl)piperazine as a pharmaceutical intermediate

Role: Pharmaceutical Intermediate, Impurity Standard, and MDR Modulator Scaffold

Executive Summary

1,4-Bis(3-methoxybenzoyl)piperazine is a symmetric bis-amide derivative of piperazine. In pharmaceutical development, it serves two distinct but critical roles:

-

Impurity Reference Standard: It is the primary "over-acylated" byproduct generated during the synthesis of 1-(3-methoxybenzoyl)piperazine (a pharmacophore in various CNS-active agents and designer drug precursors).

-

MDR Modulator Scaffold: As a lipophilic, symmetric bis-benzamide, it functions as a scaffold for developing P-glycoprotein (P-gp) inhibitors aimed at reversing Multi-Drug Resistance (MDR) in oncology.

This guide provides high-fidelity protocols for its synthesis, purification, and application in Quality Control (QC) and pharmacological screening.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | (4-(3-methoxybenzoyl)piperazin-1-yl)(3-methoxyphenyl)methanone |

| Molecular Formula | C₂₀H₂₂N₂O₄ |

| Molecular Weight | 354.40 g/mol |

| Solubility | Insoluble in water/acid; Soluble in DCM, DMSO, DMF; Sparingly soluble in Ethanol. |

| pKa | Neutral amide (Non-basic). Note: This property is the basis for purification. |

| Key Functionality | Symmetric bis-amide; lacks ionizable amine at physiological pH. |

Synthesis Protocol: Controlled Bis-Acylation

Objective: Synthesize high-purity (>99%) 1,4-Bis(3-methoxybenzoyl)piperazine for use as a reference standard. Mechanism: Nucleophilic acyl substitution (Schotten-Baumann conditions) using 3-methoxybenzoyl chloride.

Reaction Scheme (Graphviz)

Caption: Step-wise bis-acylation pathway. Excess acyl chloride and base drive the reaction to the symmetric bis-amide, bypassing the mono-amide stage.

Experimental Procedure

Reagents:

-

Piperazine (anhydrous): 10.0 mmol (0.86 g)

-

3-Methoxybenzoyl chloride: 22.0 mmol (3.75 g) [2.2 equivalents]

-

Triethylamine (TEA): 25.0 mmol (3.5 mL)

-

Dichloromethane (DCM): 50 mL

Step-by-Step Protocol:

-

Preparation: Dissolve piperazine (0.86 g) and TEA (3.5 mL) in dry DCM (30 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

-

Addition: Dilute 3-methoxybenzoyl chloride (3.75 g) in DCM (20 mL). Add this solution dropwise to the piperazine mixture over 30 minutes.

-

Causality: Slow addition at 0°C prevents thermal runaway and minimizes polymerization or ring-opening side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12 hours.

-

Monitoring: Check TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (piperazine) stays at baseline; the mono-amide moves slightly; the bis-amide (product) moves to R_f ~0.4-0.6.

-

-

Quenching: Add 10% NaOH solution (20 mL) and stir vigorously for 15 minutes.

-

Purpose: Hydrolyzes unreacted benzoyl chloride and ensures the HCl salt of the amine is neutralized.

-

Purification (Self-Validating Step)

This step relies on the chemical switch between the basic mono-amide and the neutral bis-amide.

-

Phase Separation: Separate the organic layer (DCM) and wash with water (2 x 20 mL).

-

Acid Wash (Critical): Wash the DCM layer with 1M HCl (3 x 20 mL) .

-

Validation Logic: The desired product (Bis-amide) has no basic nitrogen and will remain in the DCM layer. Any mono-amide or unreacted piperazine will protonate and migrate to the aqueous acid layer.

-

-

Final Wash: Wash the DCM layer with Saturated NaHCO₃ (to remove trace acid) and Brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol or Ethanol/DMF mixture to yield white crystalline needles.

Application Note 1: Impurity Profiling (QC)

Context: When synthesizing 1-(3-methoxybenzoyl)piperazine (a CNS-active fragment), the bis-amide described here is the primary impurity (Impurity A).

HPLC Method for Detection

To validate the purity of mono-substituted piperazine drugs, you must prove the absence of this bis-substituted impurity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Benzoyl chromophore) |

| Retention Logic | The Bis-amide is significantly more lipophilic than the mono-amide. It will elute later (approx. 12-14 min) compared to the mono-amide (approx. 5-7 min). |

Application Note 2: MDR Reversal Screening

Context: Bis-benzoyl piperazines are structural analogs to Zosuquidar and Verapamil fragments. They interact with the drug-binding pocket of P-glycoprotein (ABCB1), preventing the efflux of chemotherapeutics (e.g., Doxorubicin).

Mechanism of Action (Graphviz)

Caption: The bis-amide binds to the transmembrane domain of P-gp, competitively inhibiting the pump and allowing chemotherapeutics to accumulate intracellularly.

Functional Assay Protocol (Rhodamine 123 Accumulation)

Objective: Determine if 1,4-Bis(3-methoxybenzoyl)piperazine inhibits P-gp efflux in MDR cell lines (e.g., Caco-2 or MDCK-MDR1).

-

Cell Culture: Seed MDR1-overexpressing cells in 96-well plates (50,000 cells/well). Incubate 24h.

-

Treatment:

-

Control: Vehicle (DMSO 0.1%).

-

Positive Control: Verapamil (10 µM).

-

Test Compound: 1,4-Bis(3-methoxybenzoyl)piperazine (Titration: 1, 5, 10, 50 µM).

-

-

Dye Loading: Add Rhodamine 123 (5 µM), a fluorescent P-gp substrate.

-

Incubation: Incubate for 90 minutes at 37°C.

-

Wash/Lysis: Wash cells 3x with ice-cold PBS to stop transport. Lyse cells (1% Triton X-100).

-

Measurement: Measure Fluorescence Intensity (Ex/Em: 485/530 nm).

-

Data Analysis:

-

High Fluorescence = High Inhibition (P-gp blocked, dye stays inside).

-

Calculate IC₅₀ relative to Verapamil response.

-

References

-

Synthesis of Piperazine Amides

- Title: Synthesis of substituted benzoyl-piperazines and designer drug analysis.

- Source: National Institute of Justice (NIJ) / OJP.

-

URL:[Link]

-

P-glycoprotein Inhibition by Piperazine Derivatives

-

General Piperazine Synthesis Methods

- Title: Synthesis of piperazines - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Aniracetam and Related Impurities

Sources

Application Note: Advanced Crystallization Protocols for 1,4-Bis(3-methoxybenzoyl)piperazine

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 1,4-Bis(3-methoxybenzoyl)piperazine (CAS: 324776-83-2).[1][2][3] This guide addresses the specific physicochemical challenges of crystallizing rigid bis-amide structures and provides a robust, self-validating workflow.

Part 1: Executive Summary & Physicochemical Context[2][3][4][5]

The Challenge

1,4-Bis(3-methoxybenzoyl)piperazine is a symmetric bis-amide.[1][2][3] Structurally, the piperazine core imposes a semi-rigid chair conformation, while the two benzoyl wings add significant lipophilicity and planar stacking potential.[3][4]

-

Solubility Profile: The molecule exhibits "brick-dust" behavior—high melting point and poor solubility in water and simple aliphatics, but high solubility in chlorinated solvents (DCM, Chloroform).[3][4]

-

Crystallization Risk: Rapid precipitation often leads to amorphous solids or oiling out due to the high conformational energy barrier of the two amide bonds.[3][4]

-

Goal: To obtain a thermodynamically stable, crystalline polymorph with >99.5% purity suitable for biological assays or reference standards.

Structural Analysis & Solvent Strategy

The presence of two methoxy groups at the meta position disrupts perfect packing slightly compared to para analogues, lowering the melting point but increasing solubility in polar aprotic solvents.[3][4]

-

Hydrogen Bonding: The molecule lacks strong H-bond donors (no N-H) but has four H-bond acceptors (2 Carbonyls, 2 Methoxy oxygens).[1][2][3]

-

Solvent Selection Rule: Avoid pure non-polar solvents. Use Hydrogen Bond Donors (Alcohols) to solvate the carbonyls at high temperatures, or Polar Aprotic/Non-polar pairs for anti-solvent methods.[3][4]

Part 2: Pre-Crystallization Solubility Screening[2][3][4][5]

Before attempting bulk crystallization, perform this rapid solubility screen (10 mg scale) to define the Metastable Zone Width (MSZW).[3][4]

Table 1: Solubility Screening Matrix (Predicted & Empirical)

| Solvent System | 25°C Solubility | Boiling Solubility | Suitability | Notes |

| Water | Insoluble | Insoluble | Anti-Solvent | Strong hydrophobic effect.[1][2] |

| Ethanol (EtOH) | Low (<5 mg/mL) | Moderate (20-40 mg/mL) | Primary | Ideal for cooling crystallization. |

| 2-Propanol (IPA) | Very Low | Moderate | Primary | Slower evaporation, better crystal growth.[1][2][3] |

| Dichloromethane (DCM) | Very High (>100 mg/mL) | N/A | Solvent | Too soluble for cooling; use for anti-solvent.[3][4] |

| Ethyl Acetate (EtOAc) | Low | Moderate | Secondary | Good for impurity rejection.[3][4] |

| Toluene | Low | High | Alternative | Use if alcohols cause solvation (solvates).[3][4] |

Part 3: Experimental Protocols

Protocol A: Thermal Recrystallization (The "Gold Standard")

Objective: To grow large, pure crystals driven by a slow cooling gradient.[3][4] Best For: Final purification of crude material (>95% purity).[3][4]

Materials:

Step-by-Step Methodology:

-

Saturation: Suspend the crude solid in Ethanol (10 mL per gram) at room temperature.

-

Dissolution: Heat the mixture to reflux (78°C for EtOH).

-

Nucleation Control: Allow the clear solution to cool slowly to 60°C.

-

Cooling Ramp: Cool from 60°C to 20°C at a rate of 10°C per hour .

-

Maturation: Stir at 20°C for 2 hours, then cool to 0-4°C (ice bath) for 1 hour to maximize yield.

-

Harvest: Filter under vacuum. Wash the cake with cold Ethanol (0°C).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation

Objective: To recover product from highly soluble streams or when thermal degradation is a concern.[2][3][4] Best For: High-throughput purification or initial isolation.[1][2][3][4]

System: Dichloromethane (Solvent) / n-Hexane (Anti-Solvent)[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 g of crude material in the minimum amount of DCM (approx. 2-5 mL) at room temperature.

-

Precipitation:

-

Crystallization: Stop hexane addition. Stir for 10 minutes.

-

Harvest: Filter and wash with n-Hexane.

Part 4: Process Visualization (Graphviz)[3]

The following diagram illustrates the decision logic for selecting the correct crystallization pathway based on the initial purity and solubility behavior of the batch.

Figure 1: Decision Matrix for crystallization method selection based on input purity.

Part 5: Characterization & Quality Control[2][3][4][5]

Once crystals are obtained, they must be validated.[3][4] Amides are prone to polymorphism (different crystal packing arrangements).[3][4]

Table 2: Critical Quality Attributes (CQA)

| Test | Method | Acceptance Criteria | Purpose |

| Identity | 1H-NMR (CDCl3) | Matches Structure | Confirm no chemical degradation during heating. |

| Melting Point | DSC / Capillary | Sharp peak (Range est. 150-190°C*) | Broad range indicates impurities or mixed polymorphs.[2][3][4] |

| Crystallinity | PXRD (Powder X-Ray) | Sharp, defined peaks | Distinguish between amorphous and crystalline forms.[3][4] |

| Solvent Content | TGA / GC-Headspace | < 0.5% w/w | Ensure complete drying (Ethanol solvates are common).[2][3][4] |

*Note: Exact melting point should be determined experimentally as literature data for this specific derivative is variable.

Troubleshooting Guide

-

Problem: Oiling Out (Liquid-Liquid Phase Separation).

-

Problem: No Precipitation.

-

Problem: Gel Formation.

Part 6: References

-

Chemical Structure & Identifiers:

-

General Crystallization Methodology:

-

Piperazine Amide Properties:

Sources

Application Note: Catalytic & Auxiliary Role of Triethylamine in the Bis-Benzoylation of Piperazine

Executive Summary

The bis-benzoylation of piperazine is a fundamental transformation in the synthesis of pharmacological scaffolds, particularly in the development of antihistamines, antidepressants, and piperazine-based linker systems. While the reaction is classically categorized as a nucleophilic acyl substitution, the role of Triethylamine (TEA) extends beyond a simple acid scavenger.

This guide delineates the dual function of TEA: primarily as a thermodynamic sink for HCl (driving equilibrium) and secondarily as a general base promoter that lowers the energy barrier for the deprotonation of the tetrahedral zwitterionic intermediate. We present a high-purity protocol using dichloromethane (DCM) that avoids the hydrolysis issues common in aqueous Schotten-Baumann conditions.

Mechanistic Insight: The "Catalytic" Nuance[1]

In the context of acylation, the term "catalyst" is often applied loosely to bases like TEA. Strictly speaking, TEA is a stoichiometric reagent because it is consumed to form triethylammonium chloride (

The Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. TEA is critical at Step 3 , preventing the "suicide" of the nucleophile. Without TEA, the generated HCl protonates unreacted piperazine, sequestering it as a non-nucleophilic salt (

-

Nucleophilic Attack: The lone pair of piperazine attacks the carbonyl carbon of benzoyl chloride.[1]

-

Tetrahedral Intermediate: Formation of a zwitterionic intermediate.

-

Base-Promoted Breakdown (The TEA Role): TEA deprotonates the ammonium moiety, facilitating the collapse of the intermediate and expulsion of the chloride ion.

TEA vs. Pyridine: A Critical Distinction

Researchers often interchange TEA and Pyridine. It is vital to understand the difference:

-

Pyridine/DMAP: Act as Nucleophilic Catalysts . They attack the acyl chloride to form a highly reactive N-acylpyridinium intermediate.

-

Triethylamine: Acts via General Base Catalysis/Promotion . Due to steric bulk (three ethyl groups), TEA does not readily form an N-acyl intermediate. Instead, it effectively deprotonates the transition state.

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the proton-scavenging role of TEA during the breakdown of the tetrahedral intermediate.

Experimental Protocol: High-Purity Bis-Benzoylation

This protocol utilizes anhydrous DCM to minimize hydrolysis of benzoyl chloride, ensuring stoichiometric efficiency.

Materials & Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| Piperazine | Substrate | 1.0 | Anhydrous preferred.[1] |

| Benzoyl Chloride | Reagent | 2.2 - 2.4 | Slight excess ensures complete bis-acylation. |

| Triethylamine (TEA) | Base | 2.5 - 3.0 | Excess required to trap 2.0 Eq of HCl. |

| DCM (CH₂Cl₂) | Solvent | 10-15 Vol | High solubility for reactants; easy workup. |

| DMAP | Catalyst (Optional) | 0.05 | Add only if reaction is sluggish (steric bulk). |

Step-by-Step Procedure

Step 1: Setup

-

Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) to maintain an inert atmosphere (critical for high purity).

Step 2: Solubilization

-

Add Piperazine (1.0 eq) to the flask.

-

Add DCM (10 volumes) . Stir until fully dissolved.

-

Add Triethylamine (3.0 eq) .[2] The solution should remain clear.

Step 3: Controlled Addition (The Critical Step)

-

Cool the reaction mixture to 0°C using an ice/water bath. Why? The reaction is highly exothermic. Heat promotes impurity formation (dimers/oligomers).

-

Dilute Benzoyl Chloride (2.2 eq) in a small volume of DCM (e.g., 2 volumes).

-

Add the Benzoyl Chloride solution dropwise over 30–60 minutes.

-

Observation: White precipitate (Et₃NHCl) will form immediately. This confirms the "scavenger" function of TEA is active.

Step 4: Reaction & Monitoring

-

Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

-

Stir for 3–6 hours.

-

QC Check: Monitor by TLC (5% MeOH in DCM) or HPLC.

-

Target: Disappearance of mono-benzoylpiperazine intermediate.

-

Step 5: Workup (Purification)

-

Quench: Add water (10 volumes) to dissolve the Et₃NHCl salt.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

-

Acid Wash: Wash organic layer with 1M HCl (2x). Purpose: Removes unreacted Piperazine and excess TEA.

-

Base Wash: Wash organic layer with Sat. NaHCO₃ (2x). Purpose: Removes unreacted Benzoyl Chloride (hydrolyzed to Benzoic Acid).

-

Drying: Dry over anhydrous

, filter, and concentrate via rotary evaporation.

Step 6: Crystallization

-

The crude solid is often white/off-white.

-

Recrystallize from Ethanol or Ethanol/Water to yield analytical grade 1,4-dibenzoylpiperazine.

Process Optimization & Troubleshooting

Solvent Effects

While DCM is standard, solvent choice impacts reaction kinetics and workup.

| Solvent | Pros | Cons | Recommendation |

| DCM | Excellent solubility; low boiling point. | Halogenated waste. | Standard for Lab Scale. |

| THF | Miscible with water (harder workup). | Peroxide risk; TEA.HCl precipitates heavily. | Use if DCM is restricted. |

| Toluene | Green solvent; high BP allows heating. | Product may precipitate prematurely. | Preferred for Scale-Up. |

Troubleshooting Guide

Issue: Incomplete Conversion (Mono-benzoylated impurity persists)

-

Root Cause:[1][2][3][4] Insufficient TEA (acid accumulation stops reaction) or Benzoyl Chloride hydrolysis.

-

Fix: Add 0.5 eq additional TEA and 0.2 eq Benzoyl Chloride. Check solvent water content.

Issue: Colored Impurities (Yellow/Brown)

-

Root Cause:[1][2][3][4] Oxidation of amines or high temperature during addition.

-

Fix: Ensure strict 0°C addition and

purge. Recrystallize with activated charcoal.

Issue: Low Yield

-

Root Cause:[1][2][3][4] Product loss during Acid/Base washes.

-

Fix: 1,4-dibenzoylpiperazine has low solubility in water, but ensure phase cuts are clean. Re-extract aqueous layers with DCM.

Workflow Visualization

Figure 2: Operational workflow for the bis-benzoylation process.

References

-

BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from

-

Organic Syntheses. 1-Benzylpiperazine Protocol (Analogous Acylation Conditions). Coll. Vol. 4, p.82. Retrieved from

-

Asian Journal of Chemistry. (2025). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride. Retrieved from

-

ResearchGate. Role of TEA in amide coupling and nucleophilic substitution. Retrieved from

-

ChemicalBook. Benzoyl Chloride: Application, Synthesis and Toxicity. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Post-Reaction Purification of 3-Methoxybenzoyl Chloride

Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-methoxybenzoyl chloride and need to effectively remove unreacted starting material and its byproducts from their reaction mixtures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

The protocols and advice provided herein are grounded in established principles of organic chemistry and are supported by authoritative references to ensure you can proceed with confidence in your experimental work.

Understanding the Challenge: The Chemistry of Removal

3-Methoxybenzoyl chloride is a highly reactive acylating agent.[1] This reactivity is beneficial for synthesis but also means that any unreacted material will readily hydrolyze upon exposure to water, forming 3-methoxybenzoic acid and hydrochloric acid (HCl). Therefore, a typical work-up will involve not only the removal of the unreacted acyl chloride but also its acidic hydrolysis byproducts. The choice of purification strategy will depend on the properties of your desired product, particularly its stability and solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that arise during the purification of reaction mixtures containing 3-methoxybenzoyl chloride.

FAQ 1: My reaction is complete. What is the first step to remove unreacted 3-methoxybenzoyl chloride?

Answer: The first and most critical step is to quench the reaction mixture to neutralize any remaining, highly reactive 3-methoxybenzoyl chloride. This is typically achieved by the slow addition of a suitable quenching agent.[2]

Quenching Protocol: The Foundational Step

The primary goal of quenching is to convert the unreacted 3-methoxybenzoyl chloride into a more stable and easily removable compound. The most common byproduct of quenching with aqueous or alcohol-based reagents is 3-methoxybenzoic acid or its corresponding ester, respectively.

Recommended Quenching Agents:

| Quenching Agent | Product of Quenching | Advantages | Considerations |

| Water / Ice | 3-Methoxybenzoic Acid | Simple, cost-effective, and forms a water-soluble carboxylate salt upon basification.[3] | Can be exothermic. The resulting carboxylic acid needs to be removed in a subsequent step. |

| Methanol / Ethanol | Methyl/Ethyl 3-Methoxybenzoate | Forms a neutral ester byproduct which may be easier to separate from a non-polar product by chromatography. | The ester byproduct will need to be removed, typically by chromatography or distillation. |

| Aqueous Base (e.g., sat. NaHCO₃) | Sodium 3-Methoxybenzoate | Simultaneously quenches the acyl chloride and neutralizes the resulting carboxylic acid and any HCl byproduct.[1] | Can be vigorous due to CO₂ evolution. Add slowly, especially at the beginning. |

| Primary or Secondary Amine | N-alkyl/N,N-dialkyl-3-methoxybenzamide | Forms a stable amide. Useful if the desired product is not an amide. | The amide byproduct must be removed, usually by chromatography. |

Step-by-Step Quenching Protocol (Using Aqueous Base):

-

Cool the Reaction Mixture: Place the reaction flask in an ice-water bath to control any potential exotherm.

-

Slow Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Be prepared for initial gas evolution (CO₂).

-

Monitor pH: Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (pH > 8), as checked with pH paper.

-

Allow to Warm: Once the addition is complete and the reaction is no longer exothermic, remove the ice bath and allow the mixture to warm to room temperature.

FAQ 2: I've quenched my reaction, but now I have an emulsion during my liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is a common problem, especially when chlorinated solvents or basic aqueous solutions are used.[4] An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult or impossible.

Troubleshooting Emulsions:

-

Patience: Allow the separatory funnel to stand undisturbed for some time. Sometimes, the layers will separate on their own.

-

Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[5][6]

-

Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

-

Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth).

-

Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[6]

-

Temperature Change: Gently warming or cooling the separatory funnel can sometimes aid in layer separation.

FAQ 3: My product is sensitive to water. Are there non-aqueous methods to remove unreacted 3-methoxybenzoyl chloride?

Answer: Yes, for water-sensitive products, scavenger resins offer an excellent alternative to traditional aqueous work-ups.[7] These are solid-supported reagents that react with and bind to the excess acyl chloride, which can then be removed by simple filtration.

Using Scavenger Resins:

Amine-functionalized silica or polystyrene resins are effective for scavenging acyl chlorides.[8][9][10]

Step-by-Step Scavenger Resin Protocol:

-

Choose the Right Resin: Select an amine-based scavenger resin with a loading capacity suitable for the amount of excess 3-methoxybenzoyl chloride in your reaction.

-

Add Resin to the Reaction Mixture: Once the reaction is complete, add the scavenger resin to the reaction mixture. A typical starting point is to use 1.5-2 equivalents of the resin relative to the excess acyl chloride.

-

Stir: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the acyl chloride, but a few hours is often sufficient.

-

Filter: Filter the reaction mixture to remove the resin.

-

Wash: Wash the resin with a small amount of the reaction solvent to recover any product that may have adhered to it.

-

Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

FAQ 4: After my initial work-up, I still have 3-methoxybenzoic acid in my product. How can I remove it?

Answer: If your crude product is still contaminated with 3-methoxybenzoic acid, you have several options depending on the nature of your product.

-

Additional Basic Wash: If your product is stable to base, you can redissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it again with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will convert the acidic impurity into its water-soluble salt, which will be extracted into the aqueous layer.[11]

-

Flash Chromatography: Flash column chromatography is a very effective method for separating compounds with different polarities.[12][13] 3-Methoxybenzoic acid is more polar than many organic products and will typically have a lower Rf value on a silica gel TLC plate.

General Protocol for Flash Chromatography:

-

Develop a Solvent System: Use thin-layer chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and the 3-methoxybenzoic acid. A good target is an Rf of ~0.3 for your product.

-

Pack the Column: Pack a column with silica gel using your chosen solvent system.

-

Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elute and Collect Fractions: Run the column with your chosen solvent system, collecting fractions.

-

Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

-

Recrystallization: If your product is a solid, recrystallization can be an excellent purification method.[14][15][16][17][18][19][20][21] The principle is to find a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity (3-methoxybenzoic acid) remains in solution.

FAQ 5: How can I confirm that I have successfully removed both 3-methoxybenzoyl chloride and 3-methoxybenzoic acid?

Answer: The most common and effective method for confirming the purity of your product is Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: You can look for the characteristic signals of the starting material and the byproduct in the ¹H NMR spectrum of your purified product.

-

3-Methoxybenzoyl chloride: The aromatic protons will appear as a complex multiplet in the aromatic region.

-

3-Methoxybenzoic acid: The aromatic protons will also be in the aromatic region, but the carboxylic acid proton will give a broad singlet, typically far downfield (>10 ppm). The methoxy group protons for both compounds will appear as a singlet around 3.8 ppm.[22][23]

-

-

¹³C NMR Spectroscopy: The carbonyl carbon signals for the acyl chloride, carboxylic acid, and your product (if it is an ester or amide) will appear at distinct chemical shifts, providing another way to assess purity.[23][24][25]

References

- Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.

- BenchChem. (2025). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Hydroxy-4-methoxybenzoyl Chloride. BenchChem.

-

Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]

- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.

- Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.

-

University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]

- Bentley, T. W., & Llewellyn, G. (1990). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Journal of the Chemical Society, Perkin Transactions 2, (8), 1267-1271.

- Reddit. (2024, June 6).

- BenchChem. (2025). Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. BenchChem.

- LibreTexts. (2023, January 29).

- LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.

- LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.

- ResearchGate. (2025, February 16).

-

University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2. (n.d.).

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

- Wipf Group, University of Pittsburgh. (2004, October 29).

- Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- UCT Science. (n.d.).

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

- Gevorgyan, V., & Rubin, M. (2001). A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. The Journal of Organic Chemistry, 66(5), 1672-1675.

- LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.

- Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities.

- Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.

- Biotage. (n.d.). Metal Scavenger User Guide.

- BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis. BenchChem.

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.

- Organic Syntheses. (2025, June 19).

- BenchChem. (2025). A Comparative Guide to the Stability of Acyl Chlorides in Solution. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Preparation of Benzoate Esters from Phenols and Benzoyl Chloride. BenchChem.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?

- King Group. (n.d.).

- Jang, D. O., & Kim, J. (1999). A mild and efficient procedure for the preparation of acid chlorides from carboxylic acids. Tetrahedron Letters, 40(29), 5329-5331.

- chemrevise. (2018, November 6). Acyl Chlorides and Acid Anhydrides.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.

- Chegg. (2021, March 19).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.apple.com [books.apple.com]

- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 4. scribd.com [scribd.com]

- 5. eBook: Purification of Laboratory Chemicals von W.L.F. Armarego | ISBN 978-0-12-805456-7 | Sofort-Download kaufen - Lehmanns.ch [lehmanns.ch]

- 6. VOGEL'S TEXTBOOK OF PRACTICAL ORGANIC CHEMISTRY - Repository Universitas Perintis Indonesia [repo.upertis.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.com.pk [chemistry.com.pk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum [chemicalbook.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Purification [chem.rochester.edu]

- 13. orgsyn.org [orgsyn.org]

- 14. Purification of laboratory chemicals [8th Edition] [openresearch-repository.anu.edu.au]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Vogel's Textbook of Practical Organic Chemistry (5th Edition) by Arthur Israel Vogel | Open Library [openlibrary.org]

- 17. scribd.com [scribd.com]

- 18. Vogel's Textbook of Practical Organic Chemistry (5th Edition) - Vogel, A.I.; Tatchell, A.R.; Furnis, B.S.; Hannaford, A.J.; Smith, P.W.G.: 9780582462366 - AbeBooks [abebooks.com]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. rsc.org [rsc.org]

- 23. sopachem.com [sopachem.com]

- 24. thieme-connect.com [thieme-connect.com]

- 25. 3-METHOXYBENZOYL CHLORIDE(1711-05-3) 13C NMR [m.chemicalbook.com]

Technical Support Center: Synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine

Welcome to the technical support guide for the synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of this important compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine in a question-and-answer format, providing explanations and actionable solutions.

Q1: Why is my yield of 1,4-Bis(3-methoxybenzoyl)piperazine consistently low?

Low yields can be attributed to several factors, from incomplete reactions to the formation of side products. Here’s a systematic approach to diagnosing the issue:

-

Incomplete Reaction: The reaction may not be reaching completion.

-

Cause: Insufficient reaction time or temperature. The acylation of piperazine is generally exothermic, but may require sustained stirring to ensure all starting material is consumed.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the duration or moderately increasing the temperature.[1] However, be cautious as excessive heat can promote side reactions.

-

-

Suboptimal Stoichiometry: The ratio of reactants is critical.

-

Cause: For the synthesis of the di-substituted product, a molar ratio of at least 2:1 of the acylating agent (3-methoxybenzoyl chloride) to piperazine is required. An insufficient amount of the acyl chloride will result in a mixture containing the mono-acylated byproduct, N-(3-methoxybenzoyl)piperazine.

-

Solution: Use a slight excess (e.g., 2.1 to 2.2 equivalents) of 3-methoxybenzoyl chloride to drive the reaction to completion and ensure full di-acylation.[2]

-

-

Hydrolysis of the Acyl Chloride: 3-methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis.

-

Cause: Presence of water in the reagents or solvents. Acyl chlorides readily react with water to form the corresponding carboxylic acid (3-methoxybenzoic acid), which will not participate in the acylation of piperazine under these conditions.[3][4][5]

-

Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity 3-methoxybenzoyl chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[1]

-

Q2: I'm observing a significant amount of a water-soluble white solid in my crude product. What is it and how can I prevent its formation?

This is a common issue related to the base used in the reaction.

-

Identity of the Byproduct: The white, water-soluble solid is likely a salt of the base used to scavenge the HCl byproduct of the reaction. For example, if triethylamine is used, the byproduct will be triethylammonium chloride.[6]

-

Cause: The Schotten-Baumann reaction, a common method for this synthesis, involves the acylation of an amine in the presence of a base to neutralize the generated HCl.[7][8] This neutralization is essential to prevent the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

-

Prevention and Removal: While the formation of this salt is an integral part of the reaction, its presence can complicate the work-up. To minimize issues, ensure the correct stoichiometry of the base is used (at least 2 equivalents for the di-acylation). During the work-up, a simple aqueous wash will effectively remove this salt.

-

Q3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?

Purification challenges often arise from the presence of closely related side products.

-

Common Impurities:

-

N-(3-methoxybenzoyl)piperazine: This mono-acylated product is the most common impurity if the reaction does not go to completion.

-

3-methoxybenzoic acid: Formed from the hydrolysis of the acyl chloride.[9]

-

Unreacted Piperazine: Can be present if an insufficient amount of the acylating agent is used.

-

-

Purification Strategies:

-

Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system, such as ethanol/water or isopropanol, can be used. The desired 1,4-Bis(3-methoxybenzoyl)piperazine is typically a crystalline solid with lower solubility in these solvents at reduced temperatures compared to the impurities.

-

Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from less polar impurities. More polar impurities like 3-methoxybenzoic acid will have a higher affinity for the silica gel.

-

Aqueous Washes during Work-up: A thorough work-up is crucial. Washing the organic layer with a dilute base solution (e.g., aqueous sodium bicarbonate) will remove acidic impurities like 3-methoxybenzoic acid and any excess HCl. A subsequent wash with brine will help to remove residual water before drying the organic phase.

-

Frequently Asked Questions (FAQs)

What is the underlying mechanism of this synthesis?

The synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine is a classic example of a nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.[7][8]

-

Step 1: Nucleophilic Attack: The nitrogen atom of piperazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.[3]

-

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.

-

Step 3: Deprotonation: The added base (e.g., triethylamine or sodium hydroxide) removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and regenerating the nucleophilic amine for the second acylation.

What are the best solvents and bases for this reaction?

The choice of solvent and base can significantly impact the reaction's success.

| Parameter | Recommendation | Rationale |

| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. | These solvents are inert to the reactants and readily dissolve the starting materials.[10] Using protic solvents like alcohols should be avoided as they can react with the acyl chloride. |

| Base | A tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), or an aqueous base like Sodium Hydroxide (NaOH). | Tertiary amines are effective HCl scavengers and are soluble in organic solvents.[10] An aqueous base can also be used in a biphasic system, which can simplify the work-up.[8] |

How critical is the temperature control during the addition of 3-methoxybenzoyl chloride?

Temperature control is crucial for several reasons:

-

Exothermic Reaction: The acylation of amines is an exothermic process. Adding the acyl chloride too quickly can cause a rapid increase in temperature, leading to an increased rate of side reactions.

-

Minimizing Side Reactions: Lower temperatures (e.g., 0-5 °C) slow down the reaction rate, allowing for better control and minimizing the formation of byproducts.[11]

-

Improved Selectivity: In cases where mono-acylation is desired, lower temperatures can improve selectivity. For di-acylation, while less critical for selectivity, it still helps in maintaining a clean reaction profile.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine.

Materials:

-

Piperazine (anhydrous)

-

3-methoxybenzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (HCl)